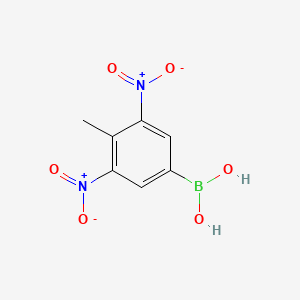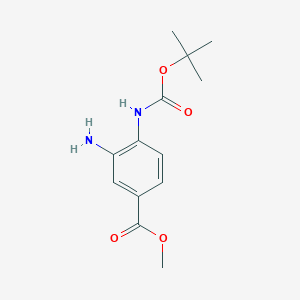
Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate
Übersicht
Beschreibung
“Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate” is a chemical compound. It is related to “Tert-butyl 4- (aminomethyl)benzoate” and “4- (Boc-aminomethyl)benzoic Acid”, which are used as reactants in the preparation of benzimidazoles and analogs .
Synthesis Analysis
The synthesis of related compounds involves the alkylation of 1 H -1,2,4-triazole with an O -tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N -protected β‑aminoalcohol by potassium permanganate . Another method involves the use of TFA and generally requires large excesses .Chemical Reactions Analysis
“Tert-butyl 4- (aminomethyl)benzoate” is a reactant in the preparation of benzimidazoles and analogs . It’s also used in the synthesis of tert-butyl 4-aminobenzoate n-substituted derivatives .Wissenschaftliche Forschungsanwendungen
- Dipeptide Synthesis
- Field : Organic Chemistry
- Application : The tert-butoxycarbonyl-protected amino acid ionic liquids (Boc-AAILs) are used as starting materials in dipeptide synthesis .
- Method : The Boc-AAILs are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids. The resulting protected AAILs are used in dipeptide synthesis with commonly used coupling reagents .
- Results : The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
-
Reductive Cleavage of Boc-Substituted Arenesulfonamides
- Field : Organic Chemistry
- Application : Boc-substitution in Ts-compounds can be exploited for a rather mild, experimentally simple reductive cleavage of Boc-substituted arenesulfonamides .
- Method : This is achieved by magnesium powder in dry methanol, only requiring sonication . Conversion of stable Ts-NH into acid-labile Boc-NH functions in two convenient steps by treatment with Boc2O/DMAP followed by magnesium reduction .
- Results : This method provides a useful strategy for the conversion of stable Ts-NH into acid-labile Boc-NH functions .
-
Synthesis of Tertiary Butyl Esters
- Field : Organic Chemistry
- Application : Tertiary butyl esters find large applications in synthetic organic chemistry .
- Method : A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Results : The resultant flow process was more efficient, versatile and sustainable compared to the batch .
-
Synthesis of 1,2,4-Triazoles
- Field : Organic Chemistry
- Application : Diverse compounds derived from 1,2,4-triazoles have a wide spectrum of activities, including antimicrobial, antibacterial properties, human antifungal agents, anticancer agents, antiviral, antitumor activity, inhibitors of cytochrome P450 14α-demethylase (CYP51) and in agricultural science as potent fungicides, herbicides and insecticides .
- Method : The specific method of application or experimental procedures for this compound is not mentioned in the source .
- Results : The specific results or outcomes obtained for this compound is not mentioned in the source .
-
Synthesis of α,γ-Peptide Hybrids
- Field : Organic Chemistry
- Application : γ-Amino acids are important components of α,γ-peptide hybrids, which are resistant towards enzymatic degradation and, as a result, display useful biological activity, including antibiotic, antiviral and anticancer properties .
- Method : The specific method of application or experimental procedures for this compound is not mentioned in the source .
- Results : The specific results or outcomes obtained for this compound is not mentioned in the source .
Zukünftige Richtungen
“Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate” could potentially be used in the synthesis of new compounds. For example, “tert-Butyl 4-aminobenzoate” can be used to synthesise structural units for antifolate and a novel liver-targeted coupling of PSN-357, a glycogen phosphorylase inhibitor for the treatment of diabetes .
Eigenschaften
IUPAC Name |
methyl 3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-6-5-8(7-9(10)14)11(16)18-4/h5-7H,14H2,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDQSJQQRFYYPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595206 | |
| Record name | Methyl 3-amino-4-[(tert-butoxycarbonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-((tert-butoxycarbonyl)amino)benzoate | |
CAS RN |
327046-67-3 | |
| Record name | Methyl 3-amino-4-[(tert-butoxycarbonyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20595206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 327046-67-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

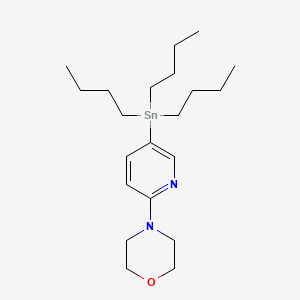
![2-[[4-(Trifluoromethyl)phenyl]thio] benzoic acid](/img/structure/B1602695.png)
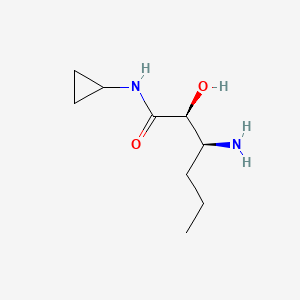
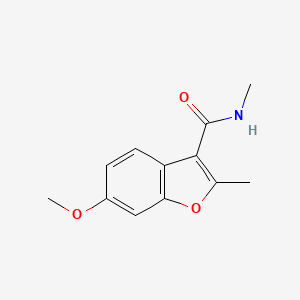




![Isothiazolo[4,3-b]pyridin-3-amine](/img/structure/B1602709.png)


![5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride](/img/structure/B1602713.png)
![[4-(Morpholine-4-sulfonyl)phenyl]methanamine](/img/structure/B1602714.png)
